molecular formula C15H17F3N6S B12232461 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12232461
M. Wt: 370.4 g/mol
InChI Key: NTLSVJBRDPLGJJ-UHFFFAOYSA-N
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Description

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiadiazole ring, followed by the introduction of the piperazine and pyrimidine moieties. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds include other thiadiazole and pyrimidine derivatives. Compared to these, 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C15H17F3N6S

Molecular Weight

370.4 g/mol

IUPAC Name

3-cyclopropyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C15H17F3N6S/c1-9-8-11(15(16,17)18)20-13(19-9)23-4-6-24(7-5-23)14-21-12(22-25-14)10-2-3-10/h8,10H,2-7H2,1H3

InChI Key

NTLSVJBRDPLGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F

Origin of Product

United States

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